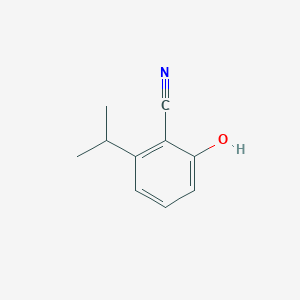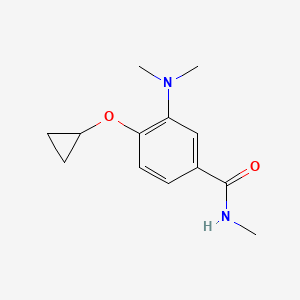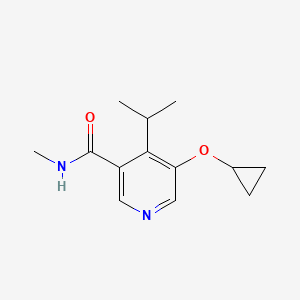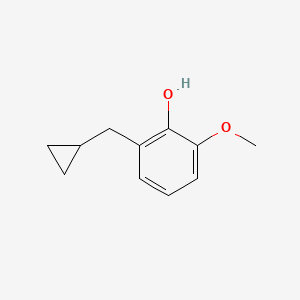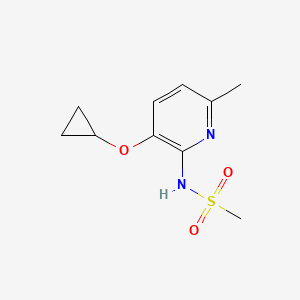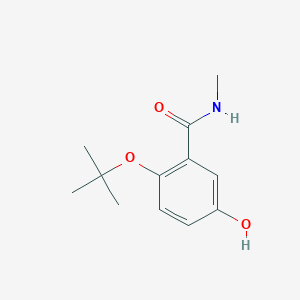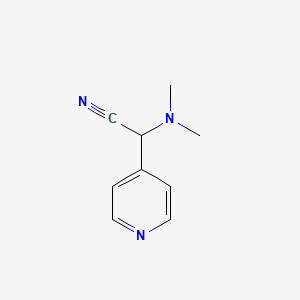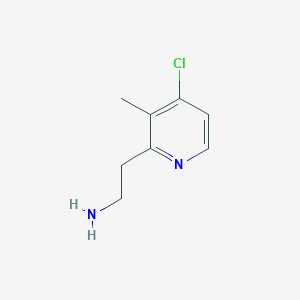
2-(4-Chloro-3-methylpyridin-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylpyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position and a methyl group at the 3rd position of the pyridine ring, with an ethanamine chain attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions to introduce the ethanamine chain.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(4-Chloro-3-methylpyridin-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
2-(6-Methylpyridin-2-YL)ethanamine: Similar structure but with a methyl group at the 6th position.
2-(Pyridin-2-YL)ethanamine: Lacks the chloro and methyl groups, making it less specific in its interactions.
Uniqueness: 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and other applications.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-(4-chloro-3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(9)3-5-11-8(6)2-4-10/h3,5H,2,4,10H2,1H3 |
InChIキー |
MXXAJEXEXSWMNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


